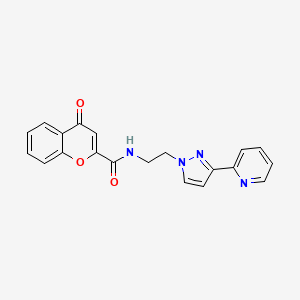
4-oxo-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-oxo-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-4H-chromene-2-carboxamide is a useful research compound. Its molecular formula is C20H16N4O3 and its molecular weight is 360.373. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-oxo-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-4H-chromene-2-carboxamide is a complex organic molecule that integrates chromene, pyrazole, and pyridine structures, making it a significant subject of research in medicinal chemistry. Its potential biological activities include anticancer , antimicrobial , anti-inflammatory , and antiviral properties, which are crucial for developing new therapeutic agents.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a chromene core, which is known for its diverse biological activities. The presence of the pyridine and pyrazole moieties enhances its pharmacological profile, allowing it to interact with various biological targets.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. It has been shown to inhibit cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation and apoptosis. For instance, studies have demonstrated its efficacy against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Induction of apoptosis via caspase activation |
| A549 | 15.0 | Inhibition of cell migration and invasion |
Antimicrobial Activity
The compound has also shown significant antimicrobial activity against various pathogens. Its mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Anti-inflammatory Properties
In vitro studies suggest that the compound can reduce inflammation by inhibiting the activity of cyclooxygenase (COX) enzymes and lipoxygenases (LOX). These pathways are critical in the inflammatory response.
| Enzyme Target | IC50 (µM) |
|---|---|
| COX-1 | 25.0 |
| COX-2 | 15.0 |
| LOX | 10.0 |
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound inhibits key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It may modulate receptor activity related to pain and inflammation.
- Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, leading to apoptosis.
Study on Anticancer Efficacy
A recent study evaluated the anticancer effects of the compound on human breast cancer cells (MCF-7). The results indicated that treatment with the compound led to a significant reduction in cell viability and increased markers of apoptosis, such as caspase activation.
Study on Antimicrobial Activity
Another study focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The findings showed that it effectively inhibited bacterial growth, suggesting potential use as an antimicrobial agent in clinical settings.
Properties
IUPAC Name |
4-oxo-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]chromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3/c25-17-13-19(27-18-7-2-1-5-14(17)18)20(26)22-10-12-24-11-8-16(23-24)15-6-3-4-9-21-15/h1-9,11,13H,10,12H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOILAROVBFOAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCCN3C=CC(=N3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














